2-Methyl-3-(methylsulfonyl)benzoic acid

描述

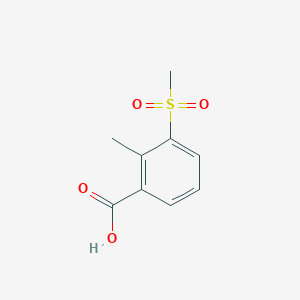

2-Methyl-3-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C₉H₁₀O₄S. It is characterized by a benzoic acid core substituted with a methyl group at the second position and a methylsulfonyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(methylsulfonyl)benzoic acid typically involves the sulfonation of 2-methylbenzoic acid. One common method includes the reaction of 2-methylbenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methylsulfonyl group at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

化学反应分析

Types of Reactions: 2-Methyl-3-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Methylthio derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₉H₁₀O₄S

- Molecular Weight : 214.24 g/mol

- CAS Number : 1186663-49-9

- Physical Form : Solid

- Purity : Typically around 97% .

Anti-inflammatory Agents

This compound is primarily recognized for its anti-inflammatory properties. Research indicates that it can modulate pathways involved in inflammation, potentially influencing the synthesis of inflammatory mediators. This makes it a candidate for developing new anti-inflammatory drugs .

Cardiotonic Drugs

The compound shows promise in the development of cardiotonic agents. Its structural features may enhance cardiac muscle contractility, making it a subject of interest in cardiovascular pharmacology .

The biological activity of this compound has been explored through various interaction studies. Preliminary findings suggest that it may bind to specific receptors involved in pain perception and inflammation, paving the way for further pharmacological studies to elucidate its mechanism of action .

Synthesis and Derivatives

Various synthesis methods have been explored for this compound, focusing on optimizing yield and purity. The presence of the methylsulfonyl group enhances solubility and biological interaction potential, making derivatives of this compound an area of active research.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of various benzoic acid derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent in treating inflammatory diseases.

Case Study 2: Cardiovascular Research

Another study focused on the cardiotonic effects of this compound showed improved cardiac contractility in isolated heart tissues, indicating its possible application in heart failure treatments.

作用机制

The mechanism of action of 2-Methyl-3-(methylsulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This can affect the compound’s binding affinity to enzymes or receptors, thereby modulating its biological activity. The exact molecular targets and pathways are subject to ongoing research.

相似化合物的比较

- 2-Methyl-4-(methylsulfonyl)benzoic acid

- 2-Chloro-3-(methylsulfonyl)benzoic acid

- 2-Nitro-3-(methylsulfonyl)benzoic acid

Comparison: 2-Methyl-3-(methylsulfonyl)benzoic acid is unique due to the specific positioning of the methyl and methylsulfonyl groups, which can significantly influence its chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.

生物活性

2-Methyl-3-(methylsulfonyl)benzoic acid, also known as a derivative of benzoic acid with notable methyl and methylsulfonyl substitutions, has garnered interest due to its potential biological activities. This compound is primarily investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the methylsulfonyl group enhances the compound's solubility and biological activity , which is crucial for its pharmacological effectiveness.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes involved in inflammatory pathways, thereby reducing the synthesis of pro-inflammatory mediators.

- Receptor Binding : Preliminary studies suggest that it could bind to receptors that play a role in pain perception and inflammation, influencing cellular signaling pathways.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of inflammatory cytokines and mediators, making it a potential therapeutic agent for conditions characterized by chronic inflammation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that it may be effective against various bacterial strains, although detailed mechanisms remain to be elucidated. Its ability to modulate microbial activity could be attributed to its structural features that allow interaction with microbial cell membranes or metabolic pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methanesulfonamidobenzoic acid | Lacks methyl group at the 2-position | Moderate anti-inflammatory effects |

| 4-Methanesulfonamidobenzoic acid | Sulfonylamino group at the 4-position | Limited antimicrobial activity |

| 2-Methylsulfonamidobenzoic acid | Sulfonylamino group at the 2-position | Similar anti-inflammatory effects |

This table highlights how structural variations influence the biological activities of related compounds.

Case Studies

- Anti-inflammatory Effects in Animal Models : A study demonstrated that administration of this compound in rodent models led to a significant reduction in paw edema induced by inflammatory agents, suggesting its potential use in treating arthritis and other inflammatory diseases.

- Antimicrobial Activity : In vitro experiments showed that this compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent in clinical settings.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-methyl-3-(methylsulfonyl)benzoic acid, and how can intermediates be optimized?

- Methodological Answer : A common approach involves substitution reactions followed by hydrolysis. For example, 3-[3-halogen-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole can react with cyanide to form a cyano intermediate, which is hydrolyzed under acidic or alkaline conditions to yield the target compound . Key parameters include reaction temperature (60–100°C), solvent selection (e.g., DMF or THF), and purification via recrystallization (using ethanol/water mixtures).

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| Substitution | KCN, DMF, 80°C | 3-[3-cyano-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole |

| Hydrolysis | H₂SO₄ (conc.) or NaOH (aq.), reflux | 2-methyl-3-(4,5-dihydroisoxazol-3-yl)-4-methylsulfonylbenzoic acid |

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the exact mass (214.0464 g/mol) . Complement with NMR (¹H/¹³C) to assign methylsulfonyl (δ ~3.3 ppm for CH₃SO₂) and aromatic protons. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C (melting point: ~137–140°C) .

- pH Stability : Test in buffered solutions (pH 2–12) over 24–72 hours. The methylsulfonyl group is hydrolytically stable under neutral conditions but may degrade in strong acids/bases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The electron-withdrawing methylsulfonyl group activates the benzoic acid ring toward electrophilic substitution at the 4-position. Tools like Gaussian 16 with B3LYP/6-311++G(d,p) basis set are recommended .

Q. What mechanistic insights explain conflicting data on its environmental persistence in herbicide mixtures?

- Methodological Answer : Co-application with herbicides like mesotrione or S-metolachlor may alter degradation kinetics. Use soil microcosm studies with LC-MS/MS to monitor half-life (t₁/₂). Conflicting data often arise from soil organic matter content or microbial diversity .

Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated for bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX-2) or kinases using fluorogenic substrates.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-HRMS. The methylsulfonyl group may enhance metabolic resistance compared to sulfonamide analogs .

Q. What strategies resolve contradictions in regioselectivity during functionalization of the benzoic acid ring?

- Methodological Answer : Use directing groups (e.g., boronic esters) or transition-metal catalysis (Pd/Cu). For example, Suzuki-Miyaura coupling at the 4-position requires protection of the carboxylic acid as a methyl ester .

Q. Data Contradiction Analysis

Q. Why do reported melting points vary between 137–140°C and 230°C for structurally similar derivatives?

- Analysis : The discrepancy arises from positional isomerism (2- vs. 3-methylsulfonyl substitution). 3-Methylsulfonyl analogs exhibit higher symmetry and stronger intermolecular hydrogen bonding, increasing melting points . Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Q. Methodological Resources

属性

IUPAC Name |

2-methyl-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMALKKDIJHZYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279906 | |

| Record name | 2-Methyl-3-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-49-9 | |

| Record name | 2-Methyl-3-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。